L-dopachrome tautomerase (60-74)

Melanoma immunotherapy CD4+ T helper epitope HLA class II restriction

L-Dopachrome tautomerase (60-74), also designated TRP-2(60-74) or DCT(60-74), is a 15-amino acid synthetic peptide (sequence: QCTEVRADTRPWSGP) corresponding to residues 60–74 of human tyrosinase-related protein-2 (TRP-2/DCT), a melanocyte differentiation antigen involved in melanin biosynthesis. This peptide is an experimentally validated HLA-DRB1*0301 (HLA-DR3)-restricted CD4+ T helper (Th) epitope, first identified through competitive in vitro peptide–MHC binding studies and HLA-DR3 transgenic mouse immunizations, then confirmed for spontaneous immunogenicity in peripheral blood lymphocytes from HLA-DRB1*03+ melanoma patients.

Molecular Formula
Molecular Weight
Cat. No. B1575223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-dopachrome tautomerase (60-74)
SynonymsL-dopachrome tautomerase (60-74)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

L-Dopachrome Tautomerase (60-74) Peptide: HLA-DRB1*0301-Restricted CD4+ T Helper Epitope for Melanoma Immunotherapy Research


L-Dopachrome tautomerase (60-74), also designated TRP-2(60-74) or DCT(60-74), is a 15-amino acid synthetic peptide (sequence: QCTEVRADTRPWSGP) corresponding to residues 60–74 of human tyrosinase-related protein-2 (TRP-2/DCT), a melanocyte differentiation antigen involved in melanin biosynthesis . This peptide is an experimentally validated HLA-DRB1*0301 (HLA-DR3)-restricted CD4+ T helper (Th) epitope, first identified through competitive in vitro peptide–MHC binding studies and HLA-DR3 transgenic mouse immunizations, then confirmed for spontaneous immunogenicity in peripheral blood lymphocytes from HLA-DRB1*03+ melanoma patients [1]. Unlike the more extensively characterized HLA class I-restricted CD8+ CTL epitopes derived from TRP-2 (e.g., TRP-2(180–188)), TRP-2(60–74) engages the CD4+ Th compartment, which is critical for durable anti-tumor immunity via help to CD8+ effectors and direct effector functions [1][2].

Why TRP-2(60–74) Cannot Be Replaced by Other TRP-2 Fragments or Generic Melanoma Antigen Peptides


TRP-2-derived peptide fragments are not interchangeable because they differ fundamentally in MHC restriction, T cell subset engagement, and functional validation status. The well-known CD8+ CTL epitope TRP-2(180–188) (SVYDFFVWL) is restricted by H2-Kb/HLA-A*0201 and elicits cytotoxic responses, whereas TRP-2(60–74) is restricted by HLA-DRB1*0301 and activates CD4+ Th cells—engaging a mechanistically distinct arm of adaptive immunity essential for memory formation and CTL help [1]. The later-identified HLA-DRB1*0301 epitope TRP-2(149–163) shares MHC restriction with TRP-2(60–74) but lacks comparable evidence for spontaneous in vivo T cell priming in melanoma patients without Treg depletion [2]. Furthermore, most in silico-predicted HLA-DRB1*0301-binding TRP-2 peptides (including 13+ candidates with SYFPEITHI scores >21) failed functional T cell recognition assays entirely [2]. Substituting TRP-2(60–74) with any other TRP-2 fragment therefore risks shifting the immunological target, losing the pre-existing in vivo reactivity signal critical for immune monitoring, or adopting a peptide with no functional validation whatsoever.

Quantitative Differentiation Evidence for L-Dopachrome Tautomerase (60-74) Peptide vs. Closest Analogs


CD4+ T Helper Epitope (HLA-DRB1*0301) vs. CD8+ CTL Epitope (HLA-A*0201/H2-Kb) Targeting: Divergent T Cell Subset Engagement

TRP-2(60–74) is an HLA-DRB1*0301-restricted CD4+ T helper epitope, whereas the most widely used TRP-2 peptide in melanoma research—TRP-2(180–188, SVYDFFVWL)—is an H2-Kb/HLA-A*0201-restricted CD8+ cytotoxic T lymphocyte (CTL) epitope [1]. This distinction is not merely academic: CD4+ Th cells provide essential help for CTL priming, memory formation, and can exert direct anti-tumor effector functions, representing a mechanistically non-redundant immunological target [2]. At the time of its characterization, TRP-2(60–74) was one of very few HLA class II-presented TRP-2 epitopes available, whereas multiple HLA class I TRP-2 epitopes were already known [1].

Melanoma immunotherapy CD4+ T helper epitope HLA class II restriction T cell subset specificity

Spontaneous In Vivo T Cell Priming in Melanoma Patients: TRP-2(60–74) vs. TRP-2(149–163)

TRP-2(60–74)-reactive CD4+ T cells were detectable in peripheral blood lymphocytes from HLA-DRB1*03+ melanoma patients after short-term (17-day) peptide stimulation without prior in vitro priming, indicating that these T cells were already activated in vivo [1]. In contrast, detection of TRP-2(149–163)-specific T cell responses in healthy donors required depletion of CD25+ regulatory T cells (Tregs) before in vitro stimulation, and only 1 of 6 melanoma patients tested (patient BH) showed specific recognition of TRP-2(149–163) under standard culture conditions [2]. This demonstrates that TRP-2(60–74) exhibits superior ex vivo detectability of pre-existing anti-tumor T cell immunity, a critical attribute for immune monitoring applications.

Immune monitoring Spontaneous T cell reactivity Melanoma Ex vivo detection

Intracellular IFN-γ Response Magnitude: Head-to-Head Comparison of TRP-2(60–74) and TRP-2(149–163) in Ad5.TRP-2-Immunized HLA-DR3 Transgenic Mice

In a direct head-to-head comparison within the same experimental system, TRP-2(60–74) and TRP-2(149–163) were both shown to induce IFN-γ secretion by CD4+ splenocytes from Ad5.TRP-2-immunized HLA-DR3 transgenic mice [1]. Among total spleen cells, 0.21% were CD4+ IFN-γ+ upon stimulation with TRP-2(60–74), compared to 0.23% for TRP-2(149–163) and approximately 0.025% in control Ad5.EGFP-immunized mice. This represents an approximately 8.4-fold increase over background for TRP-2(60–74). Both epitopes performed comparably in this murine immunization model, but TRP-2(60–74) holds the advantage of earlier discovery (2004–2005 vs. 2010) and more extensive human validation across independent studies [1][2].

IFN-γ ELISpot Intracellular cytokine staining CD4+ T cell quantification Epitope immunogenicity

Functional Validation Exclusivity: Only 1 of 3 Predicted HLA-DR3-Binding TRP-2 Peptides Activated CD4+ T Cells In Vivo

In the foundational 2004 study that first reported TRP-2-derived CD4+ Th epitopes, three potential HLA-DR3-restricted epitopes were predicted from the TRP-2 protein sequence using computer algorithms [1]. Two of the three corresponding synthetic peptides exhibited HLA-DR3 binding capacity in competitive binding assays. However, only one sequence—Pep1, corresponding to TRP-2(60–74)—specifically activated CD4+ T cells in HLA-DR3 transgenic mice after peptide immunization [1]. Processing of the Pep1 epitope from the full-length TRP-2 protein was subsequently confirmed by TRP-2 protein immunization. This demonstrates that HLA-DR3 binding alone is insufficient to predict functional T cell immunogenicity, and that TRP-2(60–74) is uniquely validated among the predicted candidates.

Epitope prediction vs. validation HLA-DR3 binding Functional immunogenicity T cell activation

SYFPEITHI Prediction Score Gap: 13+ High-Scoring DRB1*0301 Candidates Failed Functional Recognition While TRP-2(60–74) Was Confirmed

In the 2010 comprehensive screening study, a TRP-2 peptide library of 64 overlapping 20mer peptides was screened against splenocytes from Ad5.TRP-2-immunized HLA-DR3 transgenic mice [1]. Using the SYFPEITHI database for in silico prediction, thirteen additional candidate peptides (beyond those containing TRP-2(60–74)) were predicted as potential HLA-DRB1*0301-restricted epitopes with relatively high prediction scores of >21 [1]. However, except for TRP-2(60–74), none of the library peptides containing these predicted epitope sequences was recognized by spleen cells from immunized mice, as verified by IFN-γ ELISpot [1]. This systematic failure of in silico prediction underscores that TRP-2(60–74) is not merely one of many viable options but represents a uniquely validated epitope whose functional recognition cannot be inferred from prediction scores alone.

SYFPEITHI epitope prediction Peptide library screening Functional vs. in silico validation CD4+ T cell epitope

Cross-HLA Reactivity: TRP-2(60–74)-Specific T Cells Detected in Both HLA-DRB1*03 and HLA-DRB1*04 Melanoma Patients

TRP-2(60–74) (referred to as Pep1) was originally identified as an HLA-DRB1*0301-restricted epitope; however, in the 2004 Song et al. study, in vivo sensitized Pep1-specific CD4+ T cells were also detectable in the peripheral blood of HLA-DRB1*04 melanoma patients [1]. This indicates that TRP-2(60–74) can be presented by at least two distinct HLA-DR alleles, broadening the HLA coverage of this epitope beyond the originally characterized restriction element. This cross-HLA reactivity has not been systematically demonstrated for the more recently identified TRP-2(149–163) epitope, which has only been validated in the HLA-DRB1*0301 context [2].

Cross-HLA restriction HLA-DRB1*04 Promiscuous epitope Patient coverage

Optimal Research and Industrial Application Scenarios for L-Dopachrome Tautomerase (60-74) Peptide Based on Validated Evidence


Immune Monitoring of Spontaneous CD4+ T Cell Responses in HLA-DRB1*03+ and HLA-DRB1*04+ Melanoma Patients

TRP-2(60–74) is uniquely suited for ex vivo immune monitoring of pre-existing CD4+ Th responses in melanoma patients because TRP-2(60–74)-reactive T cells are detectable after short-term (17-day) PBMC stimulation without the need for Treg depletion, as demonstrated in the Paschen 2005 study [1]. The cross-HLA reactivity to DRB1*04 further extends monitoring coverage [2]. Employ IFN-γ ELISpot (105 PBMC/well, 5 µg/mL peptide) or intracellular IFN-γ staining as validated readouts [3].

Peptide Component in Multi-Epitope Melanoma Vaccines Targeting Both CD4+ and CD8+ T Cell Compartments

Because TRP-2(60–74) engages CD4+ Th cells—the compartment essential for durable CTL-mediated anti-tumor immunity—it can be combined with HLA class I-restricted TRP-2 epitopes (e.g., TRP-2(180–188)) or other melanoma antigens (gp100, MART-1) in polyvalent vaccine formulations [1]. The Song 2004 study demonstrated that TRP-2 protein immunization leads to natural processing and presentation of the 60–74 epitope [2], supporting its use in both peptide-based and protein/vector-based vaccine platforms.

Antibody Blocking Peptide for Anti-DCT/TRP-2 Antibody Validation in Western Blot and Immunohistochemistry

The TRP-2(60–74) synthetic peptide serves as a specific blocking reagent for anti-DCT antibodies raised against epitopes within or near the N-terminal region (residues 60–74) [1]. Recommended use: pre-incubate primary antibody with a 10:1 molar ratio of peptide to antibody at 4°C overnight or room temperature for 2 hours [2]. This application is orthogonal to the T cell epitope use but leverages the same sequence-defined peptide reagent, adding procurement value.

HLA-DRB1*0301 Transgenic Mouse Model Studies for CD4+ T Cell Epitope Validation and Mechanistic Immunotherapy Research

TRP-2(60–74) is the positive-control epitope of choice for HLA-DR3tg mouse immunization studies, having been validated as a reference epitope in both adenovirus-based (Ad5.TRP-2) and peptide-based immunization protocols across three independent studies (2004, 2005, 2010) [1][2][3]. Its consistent recognition—0.21% CD4+ IFN-γ+ splenocytes in the Ad5.TRP-2 model—provides a quantitative benchmark for evaluating novel TRP-2-derived or heterologous CD4 epitopes in comparative immunization experiments [3].

Quote Request

Request a Quote for L-dopachrome tautomerase (60-74)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.